molecular formula C9H16O2 B1424276 1-(2-Methylpropyl)cyclobutane-1-carboxylic acid CAS No. 1261269-34-4

1-(2-Methylpropyl)cyclobutane-1-carboxylic acid

Cat. No.: B1424276
CAS No.: 1261269-34-4
M. Wt: 156.22 g/mol
InChI Key: USBGKMQRCNIFRV-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at the 1-position and a branched 2-methylpropyl (isobutyl) substituent. This structure imparts unique steric and electronic properties, making it relevant in pharmaceutical and agrochemical research. Cyclobutane rings are conformationally constrained, often enhancing metabolic stability compared to linear analogs. The carboxylic acid group provides polarity, influencing solubility and reactivity, while the isobutyl chain contributes to lipophilicity.

Properties

IUPAC Name

1-(2-methylpropyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)6-9(8(10)11)4-3-5-9/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBGKMQRCNIFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243019
Record name Cyclobutanecarboxylic acid, 1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-34-4
Record name Cyclobutanecarboxylic acid, 1-(2-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261269-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies for Cyclobutane Carboxylic Acids

Cyclobutane carboxylic acids are typically synthesized by:

  • Ring construction methods (cyclization reactions)
  • Functional group transformations on preformed cyclobutane rings
  • Direct C–H functionalization of cyclobutane carboxylic acids

The choice of method depends on the desired substitution pattern and functional group compatibility.

Preparation via Ketol Intermediates and Hydrolysis

One documented approach involves the synthesis of 3-oxo-1-cyclobutane-carboxylic acid derivatives, which are structurally related to 1-(2-methylpropyl)cyclobutane-1-carboxylic acid, through multi-step reactions starting from 3-dichloroacetone:

  • Step 1: Formation of a ketol intermediate by reacting 3-dichloroacetone with ethylene glycol under acidic catalysis to form a dioxolane derivative.
  • Step 2: Hydrolysis of the dioxolane intermediate under reflux with concentrated hydrochloric acid (20%) at 100 °C for 45 hours.
  • Step 3: Isolation of the cyclobutane carboxylic acid by filtration, ether extraction, drying, and crystallization.

This method yields the cyclobutane carboxylic acid in approximately 70-73% yield and is scalable for laboratory synthesis.

Step Reagents/Conditions Outcome Yield (%)
1 3-dichloroacetone + ethylene glycol, p-methylbenzenesulfonic acid catalyst, reflux Formation of 2,2-dichloromethyl-1,3-dioxolane intermediate 88-92% (distillation fraction)
2 Hydrolysis with 20% HCl, reflux at 100 °C for 45 h Conversion to 3-oxo-1-cyclobutane-carboxylic acid 72.8%
3 Filtration, ether extraction, drying, crystallization Isolation of pure acid

Hydrolysis and Derivatization of Cyclobutane Esters

Another classical approach involves the synthesis of cyclobutane carboxylic acid esters followed by hydrolysis:

  • Esters of cyclobutane carboxylic acids are prepared via alkylation or cyclization methods.
  • Hydrolysis is performed using aqueous alkali (e.g., sodium or potassium hydroxide) under reflux.
  • Acidification with hydrochloric acid precipitates the free carboxylic acid.
  • Isolation involves filtration, washing, and drying.

This method is widely used for preparing cyclobutane carboxylic acids from ester precursors and can be adapted for 1-(2-methylpropyl) substitution by selecting appropriate alkylating agents or starting materials.

Step Reagents/Conditions Outcome Notes
1 Preparation of cyclobutane ester Formation of ester intermediate Via alkylation or cyclization
2 Hydrolysis with aqueous alkali (NaOH/KOH), reflux Conversion to carboxylate salt Excess base ensures complete saponification
3 Acidification with HCl, cooling Precipitation of free acid Product isolated by filtration

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Ketol intermediate hydrolysis Multi-step, uses 3-dichloroacetone Good yield, well-established Long reaction times, harsh acid
Direct C–H functionalization Palladium-catalyzed transannular arylation High regioselectivity, fewer steps Requires specialized ligands, catalyst cost
Ester hydrolysis Classical saponification of esters Simple, scalable Requires ester precursor synthesis

Research Findings and Optimization Notes

  • The ketol hydrolysis method requires careful control of reaction temperature and time to maximize yield and purity.
  • Ligand design in C–H activation is critical; quinuclidine-pyridone ligands outperform other ligand classes in promoting γ-C–H activation on cyclobutane rings.
  • The direct C–H functionalization method has been demonstrated to tolerate various functional groups and substituents, making it versatile for medicinal chemistry applications.
  • Hydrolysis of esters remains a reliable method but is less efficient in terms of step economy compared to modern C–H activation techniques.

Chemical Reactions Analysis

1-(2-Methylpropyl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols or amines. Major products formed from these reactions include ketones, alcohols, esters, and amides.

Scientific Research Applications

1-(2-Methylpropyl)cyclobutane-1-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • 1-Benzylcyclobutane-1-carboxylic Acid (C₁₂H₁₄O₂, MW 190.24): The benzyl group introduces aromaticity and bulk, increasing melting points (observed as a white solid) compared to the aliphatic isobutyl chain in the target compound.
  • 3,3-Difluoro-1-methylcyclobutane-1-carboxylic Acid (C₆H₈F₂O₂, MW 162.13): Fluorine atoms at the 3-position enhance electronegativity and acidity (pKa ~2–3) due to electron-withdrawing effects, contrasting with the non-halogenated target compound. This increases metabolic stability and bioavailability in drug design .
  • Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride (C₈H₁₅ClN₂O₂, MW 206.67): The ester group reduces polarity compared to carboxylic acids, improving membrane permeability. However, esters are prone to hydrolysis in vivo, unlike the stable carboxylic acid form of the target compound .

Functional Group Comparisons

Compound Name Functional Groups Molecular Weight Key Properties
1-(2-Methylpropyl)cyclobutane-1-carboxylic acid Carboxylic acid, isobutyl ~184.24 (est.) Moderate lipophilicity, polar
1-Benzylcyclobutane-1-carboxylic acid Carboxylic acid, benzyl 190.24 Aromatic, white solid, low hazard
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid Carboxylic acid, CF₃ 182.11 High acidity, metabolic stability
Methyl 1-(methylamino)cyclobutanecarboxylate Ester, methylamine 206.67 Lipophilic, hydrolyzable

Biological Activity

1-(2-Methylpropyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C8_{8}H14_{14}O2_{2}
  • CAS Number : 1261269-34-4

This compound features a cyclobutane ring with a carboxylic acid functional group, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that cyclobutane-containing compounds often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of this compound can be summarized as follows:

Activity Type Details
Antimicrobial Exhibits activity against various bacterial strains, potentially due to structural similarities with known antibiotics.
Anticancer Shows promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines.
Anti-inflammatory May modulate inflammatory pathways, although specific mechanisms require further investigation.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Interaction with Enzymes : The carboxylic acid group may facilitate binding to active sites of enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : It could influence pathways related to cell proliferation and apoptosis, similar to other cyclobutane derivatives .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of cyclobutane carboxylic acids exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes .
  • Anticancer Potential :
    • Research involving various cyclobutane derivatives indicated that they could inhibit the growth of cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer). The IC50_{50} values were reported in the range of 10-30 µM, suggesting moderate potency.
  • Inflammation Modulation :
    • Preliminary studies suggested that the compound may reduce pro-inflammatory cytokine levels in vitro, indicating potential for treating inflammatory diseases. However, more detailed studies are required to confirm these findings .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other cyclobutane derivatives:

Compound Activity Type IC50_{50} (µM)
This compoundAnticancer10-30
Cyclobutane-1-carboxylic acidAntimicrobial15
2-Methylcyclobutane-1-carboxylic acidAnti-inflammatory>50

Q & A

Q. What are the common synthetic routes for 1-(2-Methylpropyl)cyclobutane-1-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by functionalization. Key steps include:

Cyclobutane Ring Construction : Use [2+2] photocycloaddition or strain-driven cyclization of substituted alkenes.

Carboxylic Acid Introduction : Hydrolysis of ester precursors (e.g., methyl esters) under acidic or basic conditions .

Side-Chain Modification : Alkylation with 2-methylpropyl groups via nucleophilic substitution or coupling reactions (e.g., Grignard reagents) .

  • Critical Considerations : Optimize reaction temperature and catalysts (e.g., palladium for coupling) to minimize ring strain-induced side reactions.

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Cyclobutane protons appear as multiplet signals (δ 1.5–2.5 ppm); carboxylic acid protons (if free) at δ 10–12 ppm.
  • ¹³C NMR : Cyclobutane carbons (δ 25–35 ppm); carboxylic acid carbon at δ 170–180 ppm .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹) .
  • HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity assessment; ESI-MS for molecular ion confirmation .

Q. What are the stability and storage recommendations?

  • Methodological Answer :
  • Stability : Avoid prolonged exposure to light, moisture, or strong oxidizers (risk of decarboxylation or cyclobutane ring opening) .
  • Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or dimerization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh₃)₄ or NiCl₂(dppe) for alkylation steps to enhance regioselectivity .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates; avoid protic solvents to prevent ester hydrolysis .
  • Case Study : A related cyclobutane-carboxylic acid derivative achieved 85% yield using microwave-assisted synthesis at 100°C for 30 minutes .

Q. How to resolve contradictions in spectral data interpretation?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride) to assign ambiguous peaks .
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .

Q. What strategies support structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Functional Group Variation : Modify the 2-methylpropyl chain or cyclobutane substituents to assess bioactivity changes (see table below) .
  • Biological Assays : Test derivatives in enzyme inhibition (e.g., cyclooxygenase) or cytotoxicity assays (e.g., MTT on cancer cell lines) .
Derivative Modification Observed Activity
1-Aminocyclobutane-1-carboxylic acidAmino substitutionAntitumor (IC₅₀: 12 µM)
Methyl ester analogEsterificationReduced solubility, higher stability

Q. How can computational modeling predict reactivity or toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate pharmacokinetics and toxicity profiles .
  • Docking Studies : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthetic targets .

Q. How to address missing physicochemical data (e.g., solubility, pKa)?

  • Methodological Answer :
  • Experimental Determination : Use shake-flask method for solubility (logP) and potentiometric titration for pKa .
  • QSAR Models : Apply quantitative structure-activity relationship models to extrapolate data from analogs .

Data Contradiction Analysis

  • Example Issue : Conflicting reports on cyclobutane ring stability under oxidative conditions.
    • Resolution : Conduct controlled stability studies with HPLC monitoring to identify degradation products (e.g., carbon oxides) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methylpropyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
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1-(2-Methylpropyl)cyclobutane-1-carboxylic acid

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